Cas no 2097882-78-3 (2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine)

2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 2-(3-methylene-1-piperidinyl)-4-(trifluoromethyl)-
- 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- F6540-1084
- AKOS040701735
- 2097882-78-3
-
- インチ: 1S/C11H12F3N3/c1-8-3-2-6-17(7-8)10-15-5-4-9(16-10)11(12,13)14/h4-5H,1-3,6-7H2
- InChIKey: NATJFODIXMRWJW-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCC(=C)C2)=NC=CC(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 243.09833188g/mol
- どういたいしつりょう: 243.09833188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 322.2±52.0 °C(Predicted)
- 酸性度係数(pKa): 1.08±0.40(Predicted)
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6540-1084-2mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-15mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-5μmol |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-5mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-4mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6540-1084-30mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-1mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6540-1084-2μmol |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6540-1084-40mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6540-1084-3mg |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
2097882-78-3 | 3mg |
$94.5 | 2023-09-08 |
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2097882-78-3 and Product Name: 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Compound with the CAS number 2097882-78-3 and the product name 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a piperidine ring and a pyrimidine moiety, both of which are well-documented scaffolds in the design of bioactive molecules.
The piperidine ring is a six-membered heterocyclic compound containing one nitrogen atom, which is known for its ability to enhance binding affinity and metabolic stability in drug candidates. In contrast, the pyrimidine moiety, a five-membered heterocycle with two nitrogen atoms, is widely recognized for its role in various biological processes and has been extensively utilized in the development of antiviral, anticancer, and antimicrobial agents. The combination of these two motifs in 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine creates a versatile platform for further chemical modification and functionalization.
The presence of a methylidene group at the 3-position of the piperidine ring introduces additional reactivity, allowing for diverse synthetic pathways and modifications. This feature is particularly valuable in medicinal chemistry, where structural diversification can lead to improved pharmacokinetic properties and target engagement. Furthermore, the incorporation of a trifluoromethyl group at the 4-position of the pyrimidine ring enhances lipophilicity and metabolic stability, which are critical factors in drug design. These structural elements collectively contribute to the compound's potential as a lead molecule in pharmaceutical research.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group in particular has been shown to improve binding affinity, reduce metabolic degradation, and enhance oral bioavailability. In line with these findings, research on 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has focused on exploring its interactions with various biological targets. Preliminary investigations suggest that this compound exhibits promising activity against several key enzymes and receptors implicated in diseases such as cancer and inflammation.
The synthesis of 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the growing sophistication of modern pharmaceutical chemistry.
In addition to its synthetic significance, 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been explored for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets such as kinases, proteases, and ion channels, which are pivotal in regulating cellular processes. For instance, modifications based on this scaffold have shown promise in inhibiting aberrant signaling pathways associated with cancer progression. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.
The field of drug discovery continues to evolve rapidly, driven by advancements in computational chemistry and high-throughput screening technologies. These tools have enabled researchers to accelerate the identification of novel bioactive compounds like 2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine. By leveraging machine learning algorithms and virtual screening techniques, scientists can predict binding affinities and optimize molecular structures more efficiently than traditional methods alone. Such innovations are crucial for translating laboratory discoveries into clinical applications.
Future directions for research on this compound include exploring its mechanism of action at a molecular level and evaluating its efficacy in preclinical models. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to elucidate its therapeutic potential fully. Moreover, green chemistry principles should be integrated into synthetic protocols to minimize environmental impact while maintaining high efficiency.
In conclusion,2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS No. 2097882-78-3) represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique combination of chemical features positions it as a valuable tool for developing next-generation therapeutics targeting various diseases. As research progresses,this compound is poised to contribute significantly to our understanding of drug design principles and therapeutic strategies.
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